(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms within its framework. This compound falls under the category of spirocyclic amines and ethers, specifically designed for various chemical applications in medicinal chemistry and materials science. The molecular formula of this compound is , with a molecular weight of approximately 215.29 g/mol. The structural characteristics contribute to its potential biological activity and reactivity in synthetic pathways.
The synthesis of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol typically involves multi-step organic reactions. One common route includes the reaction of a suitable precursor with formaldehyde under basic conditions to introduce the hydroxymethyl group. This method requires careful control of reaction parameters such as temperature and pH to optimize yield and purity.
The molecular structure of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 215.29 g/mol |
IUPAC Name | [3-(hydroxymethyl)-8-methyl-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol |
InChI | InChI=1S/C11H21NO3/c1-9... |
InChI Key | VPFJZOLDIXIINH-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC2(CC1)NC(CO2)(CO)CO |
The structure features a spirocyclic arrangement that provides unique spatial orientation, influencing its chemical behavior.
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol can participate in various chemical reactions:
The reactivity of this compound is attributed to the presence of functional groups that facilitate these transformations, making it a versatile intermediate in organic synthesis.
The mechanism of action for (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol primarily involves its interaction with biological targets, which may include enzymes or receptors involved in various physiological processes. The specific pathways remain under investigation, but potential applications include:
The physical properties of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol include:
Key chemical properties involve:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
These properties are crucial for understanding its behavior in various chemical environments and applications.
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol has several scientific uses, particularly in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4